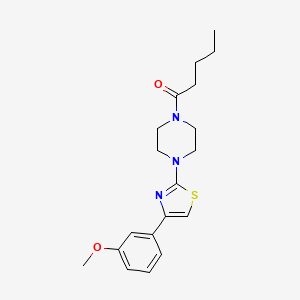
Oxiranecarboxamide,N-methoxy-N,3,3-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxyphenyl group, a thiazolyl group, and an oxopentyl group. It is known for its diverse applications in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Methoxyphenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 3-methoxyphenyl halides in the presence of a base.
Formation of the Thiazolyl Group: The thiazolyl group is introduced through the reaction of the piperazine derivative with thioamides or thioesters under acidic or basic conditions.
Addition of the Oxopentyl Group: The final step involves the acylation of the piperazine derivative with pentanoyl chloride in the presence of a base to form the oxopentyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, bases, solvents like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Methoxyphenyl)piperazine
- 1-(3-Methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
Piperazine,1-[4-(3-methoxyphenyl)-2-thiazolyl]-4-(1-oxopentyl)-(9ci) is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C19H25N3O2S |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-[4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C19H25N3O2S/c1-3-4-8-18(23)21-9-11-22(12-10-21)19-20-17(14-25-19)15-6-5-7-16(13-15)24-2/h5-7,13-14H,3-4,8-12H2,1-2H3 |
Clé InChI |
RCHYGYSJYLURQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















